beta-Amyloid (31-35)

Apoptosis Caspase activation Neurotoxicity mechanism

β-Amyloid (31-35) is the shortest native Aβ sequence retaining full neurotoxic activity—the definitive minimal system for apoptosis-focused Alzheimer's research. Unlike Aβ(25-35), which induces non-apoptotic death, this pentapeptide triggers canonical caspase-dependent apoptosis for studies of Bax, caspase-3 activation, and cytochrome c release. Its single Met-35 residue provides a unique redox-tunable mechanism: reduced form drives maximal mitochondrial toxicity; oxidized form is attenuated. For LTD electrophysiology, it matches Aβ(25-35) potency with 6 fewer residues.

Molecular Formula C25H47N5O6S
Molecular Weight 545.7 g/mol
Cat. No. B1578736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amyloid (31-35)
Molecular FormulaC25H47N5O6S
Molecular Weight545.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N
InChIInChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36)
InChIKeyZMDGLWRNBGRYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Amyloid (31-35) for Alzheimer's Research: Procurement-Grade Neurotoxic Aβ Fragment


β-Amyloid (31-35) (CAS 149385-65-9), with sequence Ile-Ile-Gly-Leu-Met (IIGLM) and molecular weight 545.74 Da, is a synthetic pentapeptide fragment derived from the C-terminal region of the full-length amyloid-β (Aβ) protein . It is consistently characterized across vendor documentation and primary literature as the shortest native Aβ sequence that retains neurotoxic activity comparable to longer, more aggregation-prone Aβ fragments . The peptide contains the Met-35 residue, a single methionine whose redox state critically governs its biological activity and neurotoxic potency [1]. β-Amyloid (31-35) is available as a lyophilized powder with typical purity >95% and is soluble in DMSO (up to 5 mg/mL) or water (up to 1 mg/mL), with recommended storage at ≤ -20°C in desiccated conditions .

Why Aβ(25-35) Cannot Substitute for β-Amyloid (31-35) in Apoptosis-Focused Neurodegeneration Studies


Although both β-Amyloid (31-35) and Aβ(25-35) are widely used as shorter neurotoxic surrogates for full-length Aβ, their biological readouts diverge significantly in defined cellular contexts, precluding interchangeable use in mechanistic studies. The key distinction lies in the mode of cell death induction: β-Amyloid (31-35) triggers canonical, caspase-dependent apoptosis, whereas Aβ(25-35) induces neurotoxicity through a non-apoptotic pathway under comparable experimental conditions [1]. Furthermore, the presence of the Met-35 residue in β-Amyloid (31-35) renders its activity exquisitely sensitive to the redox state of the methionine sulfur, providing a tunable system for investigating oxidative stress contributions to Aβ toxicity that is less confounded by the additional sequence context present in Aβ(25-35) [2]. Researchers requiring a clean, minimal system to isolate apoptotic signaling or Met-35 redox biology therefore cannot rely on the longer, mechanistically distinct Aβ(25-35) fragment.

β-Amyloid (31-35) Procurement Evidence: Quantified Differentiation from Aβ(25-35) and Met-35 Variants


β-Amyloid (31-35) Induces Apoptotic Cell Death, Whereas Aβ(25-35) Does Not Activate Caspase-Dependent Pathways in PC12 Cells

In undifferentiated PC12 cells, β-Amyloid (31-35) induces neurotoxicity via an apoptotic cell death pathway characterized by caspase activation and DNA fragmentation. In direct contrast, Aβ(25-35) induces neurotoxicity without any biochemical features of apoptosis when evaluated under identical conditions [1]. This difference may stem from the distinct internalization capabilities of the two peptides [1].

Apoptosis Caspase activation Neurotoxicity mechanism

β-Amyloid (31-35) with Reduced Met-35 Exhibits Significantly Higher Mitochondrial Toxicity Than Its Oxidized Counterpart

The redox state of the single methionine-35 residue profoundly modulates the mitochondrial toxicity of β-Amyloid (31-35). Exposure of isolated rat brain mitochondria to β-Amyloid (31-35) with reduced Met-35 induces a large release of cytochrome c, mitochondrial swelling, and a significant reduction in mitochondrial oxygen consumption. In contrast, the amplitude of all three events is markedly attenuated in mitochondria exposed to Aβ(31-35)Met35OX, the oxidized form where methionine is converted to methionine sulfoxide [1]. The norleucine-substituted derivative Aβ(31-35)Nle-35 had no effect on any biochemical parameters tested [1].

Mitochondrial dysfunction Redox biology Cytochrome c release

β-Amyloid (31-35) Exhibits Dose-Dependent Enhancement of Hippocampal LTD In Vivo, with Comparable Potency to Aβ(25-35)

In an in vivo rat model, both β-Amyloid (31-35) and Aβ(25-35) dose-dependently potentiated long-term depression (LTD) induced by low-frequency stimulation (LFS) in the hippocampal CA1 region, without affecting baseline field excitatory postsynaptic potentials (fEPSPs) [1]. This demonstrates that the shorter 31-35 fragment retains full functional activity in modulating synaptic plasticity in a whole-animal context.

Synaptic plasticity Long-term depression Hippocampus

β-Amyloid (31-35) Adopts a Reverse-Turn Conformation at Gly33 Distinguished by Defined X-Ray Diffraction Unit Cell Parameters

X-ray powder diffraction analysis of β-Amyloid (31-35) assemblies yielded a diffraction pattern to 2.8 Å Bragg spacing, with reflections indexed to an orthogonal unit cell having dimensions a=9.36 Å, b=15.83 Å, and c=20.10 Å. The atomic model revealed a reverse turn at Gly33 resulting in intramolecular hydrogen bonding between antiparallel chains [1]. For comparison, the Ile31Phe-substituted analogue (Phe-Ile-Gly-Leu-Met) produced distinct unit cell dimensions of a=9.46 Å, b=16.22 Å, and c=11.06 Å [1].

X-ray diffraction Peptide conformation Structural biology

β-Amyloid (31-35) Increases Caspase-3 Activity in Cerebellar Granule Cells in a Time-Dependent Manner, with Reduced Form More Potent Than Oxidized Form

In rat cerebellar granule cells (CGC), β-Amyloid (31-35) with reduced Met-35 induces a time-dependent increase in caspase-3 activity over 4-24 hours. The oxidized form AβP(31-35)Met-35OX was significantly less potent, although it still induced a measurable increase in caspase-3 activity relative to control [1]. This time-dependent and redox-sensitive activation of the executioner caspase underscores the critical role of Met-35 oxidation state in modulating the apoptotic potency of this minimal peptide.

Caspase-3 activation Cerebellar granule cells Redox-dependent neurotoxicity

β-Amyloid (31-35) Binds to and Inhibits Neprilysin-Mediated Aβ Degradation, a Property Shared by Longer Aβ(31-X) Fragments

β-Amyloid (31-35) represents the core sequence of Aβ(31-X) cleavage products that remain bound to the neprilysin (NEP) active site following proteolysis of Aβ1-40 and Aβ1-42. This binding reduces NEP proteolytic activity, thereby impairing Aβ clearance [1]. The same 31-35 sequence is also critical for recognition of Aβ peptides by other targets, including the serpin-enzyme complex receptor in neuronal cells [1].

Neprilysin inhibition Aβ degradation Proteolytic processing

Recommended Research and Industrial Applications for β-Amyloid (31-35) Based on Validated Differentiation Evidence


Mechanistic Studies of Caspase-Dependent Apoptosis in Aβ-Mediated Neurotoxicity

β-Amyloid (31-35) is the preferred reagent for investigations requiring unambiguous detection of apoptotic signaling pathways in Aβ toxicity models. As demonstrated in PC12 cells, this peptide induces caspase activation and DNA fragmentation, whereas Aβ(25-35) does not produce these canonical apoptotic markers under identical conditions [1]. Researchers studying Bax upregulation, caspase-3 activation, or cytochrome c release should select β-Amyloid (31-35) over Aβ(25-35) to ensure their experimental system captures the full apoptotic cascade [2].

Redox Biology Studies Investigating Methionine-35 Oxidation State Effects on Aβ Toxicity

The presence of a single Met-35 residue makes β-Amyloid (31-35) an ideal minimal system for dissecting how methionine oxidation modulates Aβ neurotoxicity without confounding contributions from other redox-sensitive residues present in longer fragments. The reduced form induces maximal mitochondrial toxicity (cytochrome c release, swelling, oxygen consumption reduction) and robust caspase-3 activation, while the oxidized Met-35 form exhibits significantly attenuated effects [1]. The norleucine-substituted derivative is completely inactive, providing a definitive negative control [1].

In Vivo Synaptic Plasticity Studies Requiring Minimal Aβ Sequence for LTD Modulation

For in vivo electrophysiology experiments in rodent hippocampal CA1 regions, β-Amyloid (31-35) offers the shortest validated sequence that retains full activity in potentiating low-frequency stimulation-induced long-term depression (LTD) [1]. This minimal fragment achieves comparable dose-dependent LTD enhancement to Aβ(25-35) while eliminating 6 additional amino acid residues that could introduce off-target interactions or complicate peptide synthesis and handling [1].

Structural Studies of Aβ Reverse-Turn Domains via X-Ray Diffraction

β-Amyloid (31-35) yields well-defined powder diffraction patterns to 2.8 Å Bragg spacing, with unit cell parameters a=9.36 Å, b=15.83 Å, c=20.10 Å established by orthogonal indexing [1]. The peptide's defined reverse-turn conformation at Gly33, revealed by atomic model refinement (R=0.27), makes it a crystallographically tractable tool for investigating the tachykinin-like domain proposed to mediate Aβ oligomer interactions with G-protein-coupled receptors [1]. The Ile31Phe-substituted analogue provides a structurally distinct comparator with altered unit cell dimensions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Amyloid (31-35)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.